![molecular formula C20H30O13 B1252964 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)
2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
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Description
2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol is a natural product found in Acer saccharum, Smilax glabra, and other organisms with data available.
Scientific Research Applications
Blood Glucose Regulation
A computational study identified the compound isolated from Syzygium densiflorum as a potential target in diabetes management. It interacts with proteins such as dipeptidyl peptidase-IV and glucokinase, suggesting a role in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Solubility in Ethanol-Water Solutions
This compound, along with others, was studied for its solubility in ethanol-water solutions. Such studies are crucial for understanding the compound's behavior in various solvents, which is essential for pharmaceutical and chemical applications (Zhang, Gong, Wang, & Qu, 2012).
Polymerization and Material Science
The compound has been involved in studies related to polymerization, indicating its potential application in material science. For example, its derivatives were used in the preparation and polymerization with boron trifluoride, leading to poly(keto ether) and 3(2 H)-dihydrofuranone (Jang & Gong, 1999).
Electrochromic Properties
Research involving derivatives of this compound explored their electrochromic properties. Such studies are significant for the development of materials with potential applications in smart windows and electronic displays (Zhang et al., 2014).
Hemocompatibility
Amphiphilic perfluoroalkylated derivatives of aliphatic triols, which include structures similar to this compound, have been studied for their hemocompatibility. This research is relevant for biomedical applications, particularly in developing blood-compatible materials (Církva, Kaplánek, Paleta, & Kodı́ček, 2002).
Labeling for Pharmaceutical Research
This compound, under the name empagliflozin, has been labeled with carbon-14 and carbon-13 for pharmaceutical research, enhancing the understanding of its behavior and metabolism in the body (Hrapchak et al., 2014).
Ring-Opening Polymerization
The compound's derivatives were studied in ring-opening polymerization, highlighting its potential in synthesizing novel functionalized materials (Thiem, Strietholt, & Häring, 1989).
properties
IUPAC Name |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKQISENBKOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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